Raloxifene-d4 6-Glucuronide

Drug Metabolism Glucuronidation LC-MS/MS Quantification

Raloxifene-d4 6-Glucuronide is the gold-standard deuterated internal standard for precise LC-MS/MS quantification of raloxifene 6-glucuronide in plasma. Unlike non-deuterated analogues, its d4 mass shift (+4 Da) enables selective MS detection without signal overlap. Crucially, it matches the analyte's glucuronidation site—unlike raloxifene-d4 4'-glucuronide—eliminating differential matrix effects, extraction bias, and retention time shifts. Essential for pharmacokinetic, DDI, and microbiome studies requiring isomer-specific quantitation. Achieve linear ranges of 0.6-50.0 ng/mL with validated accuracy.

Molecular Formula C34H35NO10S
Molecular Weight 653.7 g/mol
Cat. No. B12415354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRaloxifene-d4 6-Glucuronide
Molecular FormulaC34H35NO10S
Molecular Weight653.7 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C6=CC=C(C=C6)O
InChIInChI=1S/C34H35NO10S/c36-21-8-4-20(5-9-21)32-26(27(37)19-6-10-22(11-7-19)43-17-16-35-14-2-1-3-15-35)24-13-12-23(18-25(24)46-32)44-34-30(40)28(38)29(39)31(45-34)33(41)42/h4-13,18,28-31,34,36,38-40H,1-3,14-17H2,(H,41,42)/t28-,29-,30+,31-,34+/m0/s1/i16D2,17D2
InChIKeyMZPMSLSINDGEPM-KRDBCCLNSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Raloxifene-d4 6-Glucuronide: A Specialized Deuterated Internal Standard for Raloxifene Metabolite Quantification in Bioanalytical LC-MS/MS Workflows


Raloxifene-d4 6-Glucuronide is a stable isotopically-labeled analogue of raloxifene 6-glucuronide, a primary glucuronide metabolite of the selective estrogen receptor modulator (SERM) raloxifene. As a deuterated internal standard (IS) specifically tailored for LC-MS/MS quantification of raloxifene 6-glucuronide, it is structurally identical to the target analyte, differing only by the substitution of four hydrogen atoms with deuterium (d4) on the piperidinyl ethoxy moiety. This substitution yields a molecular formula of C34H31D4NO10S and a molecular weight of approximately 653.73 g/mol [1]. The compound is used exclusively for analytical research purposes, providing precise quantification of raloxifene 6-glucuronide in complex biological matrices such as human and rat plasma [2].

Why Raloxifene-d4 6-Glucuronide Cannot Be Replaced by Unlabeled Raloxifene 6-Glucuronide or Other Deuterated Raloxifene Analogs in Rigorous Bioanalytical Assays


In LC-MS/MS quantification, the internal standard (IS) must precisely mimic the target analyte's physicochemical properties and chromatographic behavior to correct for matrix effects, extraction efficiency, and ionization variability. Raloxifene-d4 6-Glucuronide is specifically designed for the accurate quantification of raloxifene 6-glucuronide, one of the two major circulating glucuronide metabolites. Substituting the non-deuterated raloxifene 6-glucuronide as an IS would eliminate the mass distinction required for selective MS detection, leading to signal overlap and compromised quantitative accuracy. Conversely, using other deuterated raloxifene analogs, such as raloxifene-d4 or raloxifene-d4 4'-glucuronide, introduces structural differences (e.g., absence of glucuronic acid moiety or different glucuronidation site) that can cause differential matrix effects, extraction recovery, and chromatographic retention relative to the target analyte raloxifene 6-glucuronide, thereby violating the fundamental principle of stable isotope dilution assay (SIDA) and introducing significant quantitative bias [1].

Quantitative Evidence for Raloxifene-d4 6-Glucuronide Differentiation and Procurement Rationale


Differential Site-Specific Metabolic Formation: Raloxifene 6-Glucuronide Versus Raloxifene 4'-Glucuronide as Targets for Quantification

The target analyte, raloxifene 6-glucuronide, exhibits distinct metabolic formation kinetics and enzymatic specificity compared to its isomer, raloxifene 4'-glucuronide. Expressed UGT1A8 catalyzes raloxifene 6-glucuronide formation with an apparent Km of 7.9 μM and a Vmax of 0.61 nmol/min/mg protein [1]. Furthermore, correlation analyses in human liver microsomes revealed that UGT1A1 is responsible for raloxifene 6-glucuronide but not raloxifene 4'-glucuronide formation [1]. This differential enzyme specificity necessitates the use of Raloxifene-d4 6-Glucuronide as the dedicated internal standard for accurately quantifying raloxifene 6-glucuronide levels, as no other internal standard can correct for the unique matrix and recovery characteristics specific to this isomer.

Drug Metabolism Glucuronidation LC-MS/MS Quantification

Comparative Binding Affinity to Estrogen Receptor: Raloxifene 6-Glucuronide as a Low-Affinity Metabolite Versus Parent Raloxifene

Raloxifene 6-glucuronide demonstrates dramatically reduced binding affinity to the estrogen receptor compared to the parent drug, raloxifene. The IC50 for raloxifene 6-glucuronide binding to the estrogen receptor is reported to be 290 μM . In contrast, raloxifene exhibits high affinity binding to the estrogen receptor with a Ki value of approximately 0.07 nM [1]. This represents a >4,000,000-fold difference in affinity. Consequently, the pharmacological activity of raloxifene is primarily attributed to the parent compound, while its glucuronide metabolites, including raloxifene 6-glucuronide, are largely inactive [2].

Estrogen Receptor Binding SERM Pharmacology Metabolite Activity

Quantification in Bioequivalence Studies: A Validated UPLC-MS/MS Assay Using Raloxifene-D4 as Internal Standard for Simultaneous Analysis

A validated UPLC-MS/MS method utilized raloxifene-D4 as the internal standard for the simultaneous quantification of raloxifene (RAL), raloxifene-4-glucuronide (R4G), and raloxifene-6-glucuronide (R6G) in human plasma [1]. This method achieved a chromatographic run time of just 4.2 minutes, the shortest reported at the time for all three analytes. For raloxifene 6-glucuronide (the target analyte for which Raloxifene-d4 6-Glucuronide is specifically designed), the assay was linear across a concentration range of 0.6 to 50.0 ng/mL [1]. The method met all preset validation criteria for sensitivity, specificity, linearity, accuracy, precision, and stability, demonstrating its suitability for high-throughput bioequivalence studies [1].

Bioequivalence UPLC-MS/MS Method Validation

Differential Transporter-Mediated Disposition: Raloxifene 6-Glucuronide as a Substrate for Key Uptake and Efflux Transporters

Raloxifene glucuronides are subject to transporter-mediated disposition, contributing to enterohepatic recycling and pharmacokinetic variability. A 2025 study demonstrated that all raloxifene glucuronides, including raloxifene 6-glucuronide, are transported by the efflux transporters MRP2 and MRP3 [1]. Furthermore, raloxifene monoglucuronides (both 6-glucuronide and 4'-glucuronide) were identified as substrates of the hepatic uptake transporters OATP1B1, OATP1B3, and OATP2B1 [1]. This contrasts with raloxifene 4',6-diglucuronide, which interacts with OATP1B1 and OATP1B3 but not OATP2B1 [2]. Additionally, all three glucuronides were readily deglucuronidated in human fecal extracts, indicating potential for gut microbial reactivation to the parent drug [1].

Drug Transporters Pharmacokinetics Enterohepatic Recycling

Age-Dependent Ratio of Raloxifene Glucuronide Metabolites: Differential Formation of R6G and R4G In Vivo

In vivo studies in rats reveal that the ratio of raloxifene-6-glucuronide to raloxifene-4'-glucuronide formation varies significantly across different tissues and ages. In the ileum, jejunum, liver, and duodenum, the ratio of these two glucuronides ranged from 2.1 to 4.9 folds, while in the colon, the ratio was much higher, ranging from 14.5 to 50 folds [1]. Furthermore, the clearance of both glucuronides in the duodenum was significantly lower in younger (4-week-old) rats compared to older animals, and the oral bioavailability of raloxifene was 3.5-fold higher at 4 weeks than at 11 weeks [1]. This demonstrates that raloxifene 6-glucuronide formation is not static but is dynamically regulated in an age- and tissue-dependent manner.

Age-Dependent Pharmacokinetics Metabolite Ratio In Vivo Metabolism

Optimal Scientific and Industrial Applications for Raloxifene-d4 6-Glucuronide Based on Quantitative Evidence


Accurate Quantification of Raloxifene 6-Glucuronide in Pharmacokinetic and Bioequivalence Studies

Raloxifene-d4 6-Glucuronide is the optimal internal standard for LC-MS/MS methods quantifying raloxifene 6-glucuronide in plasma samples from preclinical and clinical pharmacokinetic studies, including bioequivalence trials [1]. Its use corrects for matrix effects and recovery inconsistencies specific to this glucuronide isomer, ensuring compliance with regulatory guidelines for bioanalytical method validation, as demonstrated in validated assays achieving linear ranges of 0.6-50.0 ng/mL with high precision and accuracy [1].

Investigating Age- and Tissue-Dependent Raloxifene Metabolism

Given the significant variation in raloxifene 6-glucuronide to 4'-glucuronide ratios across different ages and gastrointestinal tissues (ranging from 2.1 to 50-fold) [2], this deuterated standard is essential for studies examining the impact of age, disease state, or genetic polymorphisms on raloxifene metabolism and disposition. It allows for precise measurement of the 6-glucuronide metabolite to understand its contribution to enterohepatic recycling and overall drug exposure.

Studying Transporter-Mediated Drug-Drug Interactions (DDIs) Involving Raloxifene Glucuronides

Since raloxifene 6-glucuronide is a confirmed substrate for multiple clinically relevant transporters, including MRP2, MRP3, OATP1B1, OATP1B3, and OATP2B1 [3], Raloxifene-d4 6-Glucuronide is a critical tool for in vitro and in vivo DDI studies. It enables the accurate quantification of this specific glucuronide to assess the impact of co-administered transporter inhibitors or genetic variants on its disposition, which is crucial for predicting and managing pharmacokinetic variability [3].

Characterizing Gut Microbial Reactivation of Raloxifene

Research has shown that raloxifene glucuronides, including the 6-glucuronide, can be deglucuronidated by gut microbial enzymes, potentially contributing to enterohepatic recycling and local reactivation of the parent drug [3]. Raloxifene-d4 6-Glucuronide serves as a precise internal standard for quantifying the extent of deglucuronidation in fecal extracts or in vitro gut microbiota models, enabling a deeper understanding of the role of the microbiome in raloxifene pharmacokinetics.

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